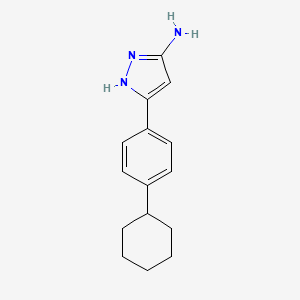

3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine

Description

3-(4-Cyclohexylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclohexylphenyl substituent at the 3-position of the pyrazole ring and an amine group at the 5-position. The cyclohexyl group in this compound introduces significant hydrophobicity and steric bulk, which may enhance binding affinity to hydrophobic pockets in biological targets or improve metabolic stability compared to smaller substituents .

Properties

IUPAC Name |

5-(4-cyclohexylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVAHDAEWSPHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the 3-position of the pyrazole-5-amine core significantly influences electronic and steric properties:

Key Observations :

- Steric Effects : Methyl or ortho-tolyl groups (e.g., 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine) introduce steric hindrance, which can reduce off-target interactions .

- Electronic Modulation : Halogens (F, Cl, Br, I) and nitro groups (e.g., 3-(4-nitrophenyl)-1H-pyrazol-5-amine) alter electron density, affecting reactivity and binding to enzymes like kinases or thrombin .

Key Observations :

- Kinase Selectivity : Regioisomerism (e.g., 3- vs. 4-substituted pyridinyl groups) can switch activity from p38αMAP kinase to cancer-related kinases like Src and B-Raf .

- Anticancer Potential: Imidazole-fused pyrazol-5-amine derivatives show moderate antiproliferative activity, suggesting the cyclohexylphenyl variant could be optimized for similar applications .

- Enzyme Inhibition : Mercaptoacetamide analogs demonstrate high yields and specificity, indicating that functionalization of the amine group (e.g., acylations) enhances target engagement .

Key Observations :

- Microwave Synthesis : Efficient for pyrazole-5-amine derivatives, reducing reaction times from hours to minutes .

- Thermal Stability : Nitro and tetrazole-substituted analogs exhibit high decomposition temperatures (>170°C), making them suitable for energetic materials .

- Challenges : The discontinued status of this compound may reflect synthetic difficulties (e.g., steric hindrance during cyclization) or stability issues .

Biological Activity

3-(4-Cyclohexylphenyl)-1H-pyrazol-5-amine, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of its potential therapeutic applications. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is CHN, and it can be synthesized through various methods, including:

- Condensation Reactions: The synthesis often involves the reaction of 4-cyclohexylphenylhydrazine with appropriate carbonyl compounds.

- Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yield and reduce reaction time.

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cell Lines: IC values indicate significant growth inhibition.

- Lung Cancer Models: The compound exhibits cytotoxic effects with a mechanism potentially involving apoptosis induction.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including:

- Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Infections: Demonstrated antifungal activity in preliminary assays.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Substituent | Activity Change | Remarks |

|---|---|---|

| Cyclohexyl Group | Increased potency | Enhances lipophilicity and cellular uptake |

| Variations in the Phenyl Ring | Modulates activity | Different substituents can either enhance or reduce efficacy |

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

- A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cells. Results indicated a dose-dependent decrease in cell viability with IC values around 10 µM for MCF-7 cells and 15 µM for A549 cells. The mechanism involved apoptosis as confirmed by flow cytometry assays .

- Antimicrobial Testing:

The proposed mechanism of action involves interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation pathways.

- Receptor Modulation: It could potentially modulate receptor activity related to apoptosis and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.